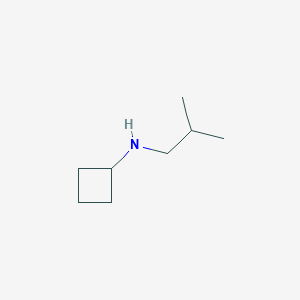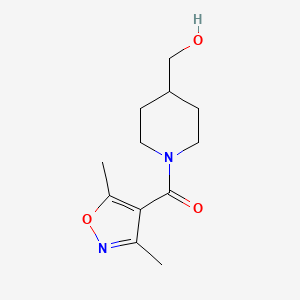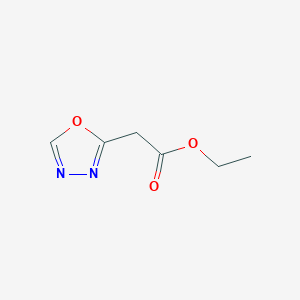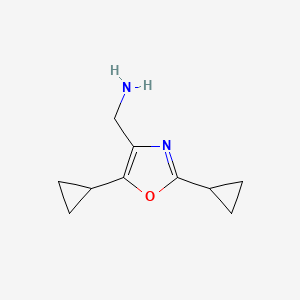![molecular formula C13H21N3 B1489527 Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1007869-49-9](/img/structure/B1489527.png)
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Übersicht
Beschreibung
“Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
“Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine” has a molecular weight of 219.33 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Researchers have developed methodologies for synthesizing complex molecules utilizing Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine derivatives. For instance, Paronikyan et al. (2016) synthesized diamino-substituted pyrano and pyrimido derivatives, highlighting the compound's utility in creating pharmacologically relevant structures (Paronikyan et al., 2016). Similarly, Dounay et al. (2009) described the synthesis and pharmacological evaluation of aminopyrimidine derivatives as 5-HT1A partial agonists, demonstrating the compound's role in developing novel treatments for neurological disorders (Dounay et al., 2009).
Catalyst Development
The compound and its derivatives are also used in the development of catalysts for chemical reactions. Purkait et al. (2017) explored group 12 metal complexes with derivatives as ligands, revealing structural diversity and potential applications in catalysis (Purkait et al., 2017). This research underscores the versatility of these compounds in creating catalysts with varied geometries and properties.
Pharmacological Potential
In the realm of pharmacology, derivatives of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine are being investigated for their potential therapeutic benefits. Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, evaluating them as dual-action hypoglycemic agents, showcasing the compound's utility in diabetes treatment (Song et al., 2011). Furthermore, Fleck et al. (2003) detailed the synthesis of key intermediates for antibiotic development, highlighting the role of these compounds in combating bacterial infections (Fleck et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-7-2-12-5-10-16(11-6-12)13-3-8-15-9-4-13/h3-4,8-9,12,14H,2,5-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZZZSSHMENHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)




![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)

![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)





![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)